molecular formula C18H28N2O4S B2714211 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922075-65-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

Cat. No. B2714211
CAS RN: 922075-65-8
M. Wt: 368.49
InChI Key: FHWJDOVXDJXOEW-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Synthesis Research in the realm of synthetic organic chemistry has led to novel methodologies for constructing complex molecules, including tetrahydrobenzo[b][1,4]oxazepine derivatives, which share a structural resemblance with the compound . For instance, Shaabani et al. (2010) detailed a novel one-pot multicomponent synthesis approach for tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the versatility of these frameworks in organic synthesis Shaabani et al., 2010.

Pharmaceutical and Medicinal Chemistry Compounds with the tetrahydrobenzo[b][1,4]oxazepine core structure have been evaluated for various biological activities. For example, the synthesis of new Schiff bases of Sulfa drugs and their metal complexes has been investigated for antimicrobial activity and carbonic anhydrase enzyme inhibition, indicating the potential for designing novel therapeutic agents Alyar et al., 2018.

Material Science and Photophysical Properties In the field of material science, the structural features of benzoxazepine derivatives have been utilized in the synthesis of compounds with significant photophysical properties. For instance, Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers for photodynamic therapy in cancer treatment Pişkin et al., 2020.

Environmental Science Research into the environmental fate of sulfonamide antibiotics, which share a functional group with the compound , has led to insights into the photodegradation pathways of these compounds in environmental matrices, highlighting the importance of understanding the environmental impact of pharmaceuticals Zhou & Moore, 1994.

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-6-25(22,23)19-14-7-8-15-16(11-14)24-12-18(4,5)17(21)20(15)10-9-13(2)3/h7-8,11,13,19H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWJDOVXDJXOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide

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